4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused pyrrole and triazine ring system, which imparts distinct chemical properties and reactivity. It is often explored for its potential in medicinal chemistry, particularly in the development of antiviral and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the reaction of pyrrole derivatives with chloramine and formamidine acetate. This method has been optimized to increase yield and reduce impurities . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the desired triazine ring .
Industrial Production Methods: Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed, which utilizes readily available starting materials such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This process has been shown to produce the compound in a 55% overall yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and other strong bases are commonly used for substitution reactions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and regulating cell signaling pathways. This mechanism is crucial in its application as an anticancer agent, where it can prevent the proliferation of cancer cells .
Comparison with Similar Compounds
4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which lacks the chlorine and methyl substituents.
Avapritinib: A kinase inhibitor that also contains a pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug that incorporates the pyrrolo[2,1-f][1,2,4]triazine moiety.
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
4-chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-6(2)13-8(5)9(10)11-7(3)12-13/h4H,1-3H3 |
InChI Key |
PVFAQGBSFKKYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2N1N=C(N=C2Cl)C)C |
Origin of Product |
United States |
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